2-(Diethylamino)thiazole-5-boronic acid pinacol ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

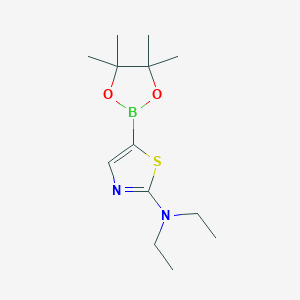

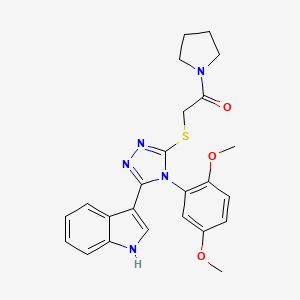

“2-(Diethylamino)thiazole-5-boronic acid pinacol ester” is a chemical compound with the CAS Number: 1352334-85-0 . It has a molecular weight of 282.21 and its IUPAC name is N,N-diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-amine .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C13H23BN2O2S . The InChI code for this compound is 1S/C13H23BN2O2S/c1-7-16(8-2)11-15-9-10(19-11)14-17-12(3,4)13(5,6)18-14/h9H,7-8H2,1-6H3 .

Chemical Reactions Analysis

Boronic esters, such as this compound, are often used in Suzuki–Miyaura coupling reactions . This reaction involves the coupling of an organoboron compound with an organic halide or triflate using a palladium catalyst .

Applications De Recherche Scientifique

Cross-Coupling Reactions

2-(Diethylamino)thiazole-5-boronic acid pinacol ester is primarily utilized in cross-coupling reactions. For instance, it has been used in the desulfitative C–C cross-coupling with benzo-fused thiazolidine-2-thione under neutral and basic conditions, resulting in the formation of fused thiazoles. This method offers good to excellent yields, showcasing the efficiency of the compound in such chemical transformations (Rajaguru et al., 2015).

Analytical Challenges and Solutions

The compound presents unique analytical challenges, especially in its stability and solubility. For instance, strategies have been developed for stabilizing and adequately solubilizing the 2-aminopyrimidine-5-pinacolboronate ester, a structurally related compound, to facilitate its chromatographic purity analysis. These strategies involve the use of non-aqueous and aprotic diluents and reversed-phase separation techniques (Zhong et al., 2012).

Carbohydrate Sensing

2-(Diethylamino)thiazole-5-boronic acid pinacol ester derivatives have been investigated for potential use in carbohydrate sensing. A study on luminescent iridium(iii)-boronic acid complexes, which are structurally related, indicates their capability to form boronic acid cyclic esters with simple sugars like glucose and fructose. These findings suggest the potential utility of such compounds in the detection and quantification of carbohydrates (Hashemzadeh et al., 2020).

Medicinal Chemistry and Drug Discovery

Although not directly involving 2-(Diethylamino)thiazole-5-boronic acid pinacol ester, studies on related boronic acid esters highlight their significance in medicinal chemistry and drug discovery. For example, boronic acid esters are crucial in Suzuki coupling and Petasis reactions, often used in pharmaceutical synthetic schemes. Their purity and stability are critical for the success of these reactions, as demonstrated in various studies (Duran et al., 2006).

Orientations Futures

Mécanisme D'action

Mode of Action

It’s worth noting that boronic acid derivatives like this compound are often used in suzuki-miyaura cross-coupling reactions

Biochemical Pathways

Given its potential use in suzuki-miyaura cross-coupling reactions , it may be involved in the synthesis of various organic compounds

Action Environment

It’s worth noting that the compound is a solid at 20°c and should be stored in an inert gas at room temperature . It should also be protected from light and air .

Propriétés

IUPAC Name |

N,N-diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23BN2O2S/c1-7-16(8-2)11-15-9-10(19-11)14-17-12(3,4)13(5,6)18-14/h9H,7-8H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPZPFOUUMUAIDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)N(CC)CC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23BN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-Diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-4-(Dimethylamino)-N-[[2-(methanesulfonamido)cyclopentyl]methyl]but-2-enamide](/img/structure/B2453892.png)

![3-(4-(2-chloro-6-fluorobenzyl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2453897.png)

![N-(2-bromobenzyl)-2-[(8-methyl-5H-pyrimido[5,4-b]indol-4-yl)thio]acetamide](/img/structure/B2453898.png)

![N-[2-(diethylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2453904.png)

![7-(4-fluorophenyl)-5-methyl-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2453908.png)

![6-((2,6-dimethylmorpholino)sulfonyl)-1-ethylbenzo[cd]indol-2(1H)-one](/img/structure/B2453909.png)

![(Z)-ethyl 2-((2-bromobenzoyl)imino)-3-(2-ethoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2453911.png)

![N-[2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2453914.png)